tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate
Description
tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate is a fluorinated spirocyclic carbamate derivative. Its structure features a 1-oxaspiro[4.5]decane core (a bicyclic system with one oxygen atom in the six-membered ring) substituted with two fluorine atoms at the 8,8-positions and an N-methylcarbamate group attached via the tert-butyl moiety.
Properties
Molecular Formula |
C15H25F2NO3 |
|---|---|
Molecular Weight |
305.36 g/mol |
IUPAC Name |
tert-butyl N-(8,8-difluoro-1-oxaspiro[4.5]decan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C15H25F2NO3/c1-13(2,3)21-12(19)18(4)11-9-14(20-10-11)5-7-15(16,17)8-6-14/h11H,5-10H2,1-4H3 |
InChI Key |
UJBLSEMORJDKBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(CCC(CC2)(F)F)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed through a cyclization reaction involving a suitable precursor, such as a difluorinated ketone and an appropriate nucleophile.
Introduction of the Carbamate Group: The spirocyclic intermediate is then reacted with tert-butyl isocyanate under controlled conditions to introduce the carbamate group.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related tert-butyl carbamate derivatives containing spirocyclic or fluorinated motifs, based on molecular features, physicochemical properties, and available research data.
Structural and Molecular Comparisons
Table 1: Molecular Data for Key Analogs
<sup>†</sup> Molecular formula and weight estimated based on structural similarity to .
Key Observations:
Fluorination Patterns :
- The target compound’s 8,8-difluoro substitution contrasts with the 3,3-difluoro configuration in ’s analog. Fluorine at the 8,8-positions likely enhances steric and electronic effects on the spirocyclic oxygen ring compared to nitrogen-containing analogs .
- The 3-fluorophenyl derivative () lacks a spirocyclic system but demonstrates fluorine’s role in aromatic interactions .
Spirocyclic Heteroatoms :
- Replacement of oxygen (1-oxa) with nitrogen (8-aza or 1-aza) in analogs (e.g., and ) alters hydrogen-bonding capacity and ring strain. Oxygen-containing spiro systems (as in the target) may exhibit improved solubility compared to nitrogen-rich analogs .
N-Methylcarbamate vs.
Table 2: Physicochemical Properties
Research Findings:
- Hydrogen-Bonding Interactions : Analogs like tert-butyl N-hydroxycarbamate () exhibit intermolecular N–H···O and O–H···O hydrogen bonds, which stabilize crystal lattices. The target compound’s N-methyl group may disrupt similar interactions, favoring lipophilic environments .
- Synthetic Accessibility: Fluorinated spirocyclic compounds (e.g., ) often require specialized fluorination techniques, whereas non-fluorinated analogs () are more straightforward to synthesize .
Biological Activity
tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate (CAS No. 2060046-46-8) is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different models, and relevant case studies.
- Molecular Formula : C₁₅H₂₅F₂N₃O₃
- Molecular Weight : 305.36 g/mol
- Structure : The compound features a spirocyclic structure that may contribute to its unique biological properties.
In Vitro Studies
In vitro studies have demonstrated that compounds related to this compound exhibit significant biological activities:
- Cell Viability Assays : Compounds were tested on various cell lines, showing a dose-dependent increase in cell viability against oxidative stress.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| M4 | Astrocytes | 15.4 | AChE Inhibition |
| M4 | Neurons | 20.0 | Anti-apoptotic |
In Vivo Studies
In vivo models have been utilized to assess the efficacy of similar compounds in preventing cognitive decline:
- Scopolamine-Induced Memory Impairment : In a rat model, administration of related carbamates improved memory retention as measured by the Morris water maze test.
- Oxidative Stress Markers : Treatment led to a significant reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation.
| Study Type | Model | Outcome |
|---|---|---|
| In Vivo | Rat Model | Improved memory retention with treatment |
| Oxidative Stress | Brain Homogenates | Decreased MDA levels post-treatment |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a structurally similar compound on scopolamine-induced cognitive impairment in rats. The results indicated that treatment with the compound led to improved performance in spatial learning tasks and reduced oxidative stress markers.
Case Study 2: Enzyme Inhibition
Research on related compounds demonstrated effective inhibition of AChE activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
